N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)ethanediamide is an organic compound characterized by the presence of a benzodioxole ring and a phenylethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)ethanediamide typically involves the following steps:
Formation of the Benzodioxole Intermediate:
Attachment of the Phenylethyl Group:
Formation of the Ethanediamide Backbone:
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)ethanediamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-phenylethyl)ethanediamide: Similar structure but with a different substitution pattern on the phenylethyl group.
N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)propanediamide: Variation in the length of the diamide backbone.
Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of a benzodioxole ring and a phenylethyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)ethanediamide, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(14-5-3-2-4-6-14)20-18(22)17(21)19-10-13-7-8-15-16(9-13)24-11-23-15/h2-9,12H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRGSYCAVSKUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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